molecular formula C22H26N6O4S B11200972 N-Ethyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide

N-Ethyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide

Cat. No.: B11200972
M. Wt: 470.5 g/mol
InChI Key: DZJKPXOVCFRKLE-UHFFFAOYSA-N
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Description

N-Ethyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl group via a carbamoylation reaction. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-Ethyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives and piperidine-based molecules. Examples are:

Uniqueness

N-Ethyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide stands out due to its specific combination of structural features, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C22H26N6O4S

Molecular Weight

470.5 g/mol

IUPAC Name

N-ethyl-1-[6-[2-(3-methoxyanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C22H26N6O4S/c1-3-23-20(30)14-6-5-9-27(11-14)22-26-19-18(33-22)21(31)28(13-24-19)12-17(29)25-15-7-4-8-16(10-15)32-2/h4,7-8,10,13-14H,3,5-6,9,11-12H2,1-2H3,(H,23,30)(H,25,29)

InChI Key

DZJKPXOVCFRKLE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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